molecular formula C11H18N2O3 B8149152 3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol

Cat. No.: B8149152
M. Wt: 226.27 g/mol
InChI Key: KKOFLCCMZAIEHU-UHFFFAOYSA-N
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Description

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol is an organic compound with a complex structure that includes a tetrahydropyran ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of a pyrazole derivative with a tetrahydropyran-protected alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product might involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups such as halides or esters .

Scientific Research Applications

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the combination of the tetrahydropyran and pyrazole rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[1-(oxan-2-yl)pyrazol-4-yl]oxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-5-3-7-15-10-8-12-13(9-10)11-4-1-2-6-16-11/h8-9,11,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOFLCCMZAIEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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